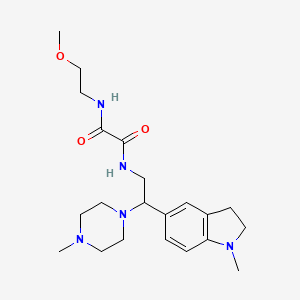![molecular formula C16H17N5O3 B2368804 1-(1,3-benzoxazol-2-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine-2-carboxamide CAS No. 1786208-43-2](/img/structure/B2368804.png)
1-(1,3-benzoxazol-2-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-benzoxazol-2-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. The compound’s structure includes a benzo[d]oxazole moiety, a pyrrolidine ring, and an oxadiazole group, making it a molecule of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 1-(1,3-benzoxazol-2-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine-2-carboxamide typically involves multiple steps:
Formation of the benzo[d]oxazole moiety: This can be achieved by reacting 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Synthesis of the oxadiazole ring: This involves the cyclization of a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent.
Coupling of the benzo[d]oxazole and oxadiazole moieties: This step can be performed using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Formation of the pyrrolidine ring: This can be synthesized by reacting a suitable amine with a carboxylic acid derivative under basic conditions.
Final coupling: The final step involves coupling the previously synthesized intermediates to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Analyse Chemischer Reaktionen
1-(1,3-benzoxazol-2-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine-2-carboxamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(1,3-benzoxazol-2-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of 1-(1,3-benzoxazol-2-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-(1,3-benzoxazol-2-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine-2-carboxamide can be compared with other similar compounds, such as:
1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazan: This compound also contains a benzo[d]oxazole moiety and is studied for its antimicrobial activity.
2-(6-(methylthio)-benzo[d]oxazol-2-yl)acetohydrazide: This compound contains a benzo[d]oxazole moiety and is used in the synthesis of oxadiazole derivatives.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-10-19-20-14(23-10)9-17-15(22)12-6-4-8-21(12)16-18-11-5-2-3-7-13(11)24-16/h2-3,5,7,12H,4,6,8-9H2,1H3,(H,17,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTUMZHQNVZTDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CNC(=O)C2CCCN2C3=NC4=CC=CC=C4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[2-(2-Phenylethyl)benzoyl]-1H-1,2,3-benzotriazole](/img/structure/B2368721.png)
![1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone](/img/structure/B2368722.png)

![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)butyramide](/img/structure/B2368728.png)
![2-[(4-Cyano-5-methyl-3-isothiazolyl)sulfanyl]acetohydrazide](/img/structure/B2368731.png)




![2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]succinonitrile](/img/structure/B2368740.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2368741.png)
![1,1-Dimethyl-3-[1-(pyridine-3-carbonyl)piperidin-4-yl]urea](/img/structure/B2368742.png)

![7-(4-fluorobenzyl)-1,3,4,9-tetramethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2368744.png)
